Enhanced Lipophilicity Drives Differentiation from the Imidazole Core Analog
The benzimidazole core of the target compound significantly increases lipophilicity compared to its imidazole analog, 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole. The target compound's computed LogP (XLogP3) is 4.2, a consequence of the fused benzene ring inherent to the benzimidazole scaffold [1]. This contrasts with the imidazole analog, which lacks the fused ring and is predicted to have a LogP approximately 0.5 to 1.0 units lower. The higher lipophilicity of the target compound can enhance membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole (predicted XLogP3 ~3.2-3.7) |
| Quantified Difference | Δ LogP ≈ +0.5 to +1.0 units |
| Conditions | Computed by XLogP3 algorithm in PubChem, based on molecular structure. |
Why This Matters
Higher lipophilicity can translate to improved cell membrane permeability, a key driver for selecting leads in programs targeting intracellular pathways.
- [1] PubChem. (2024). 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole (CID 35201798). National Center for Biotechnology Information. View Source
